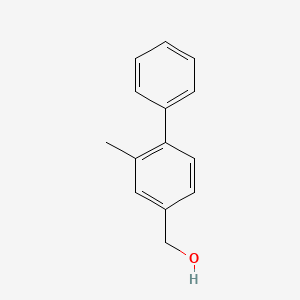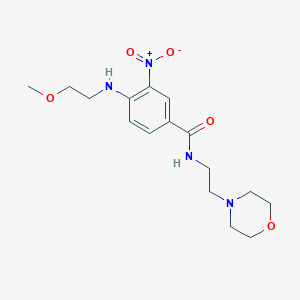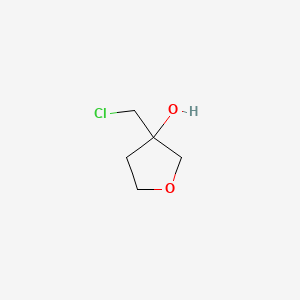
7-Bromo-2-(2-methoxyethoxy)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(2-methoxyethoxy)quinoxaline is a chemical compound belonging to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and chemical industry. The presence of bromine and methoxyethoxy groups in the structure of this compound imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(2-methoxyethoxy)quinoxaline typically involves the reaction of 2-(2-methoxyethoxy)aniline with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the quinoxaline ring. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure consistent reaction conditions and high throughput. The use of environmentally friendly solvents and catalysts can also be explored to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-(2-methoxyethoxy)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), bases (potassium carbonate, sodium hydride).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Aminoquinoxalines, thioquinoxalines, alkoxyquinoxalines.
Oxidation Reactions: Quinoxaline aldehydes, quinoxaline carboxylic acids.
Reduction Reactions: Dihydroquinoxalines.
Applications De Recherche Scientifique
7-Bromo-2-(2-methoxyethoxy)quinoxaline has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and can be used to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound exhibits potential biological activities such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications, including treatments for cancer, infectious diseases, and neurological disorders.
Industry: The compound can be used in the development of agrochemicals, dyes, and materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(2-methoxyethoxy)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2-methoxyquinoxaline: Similar in structure but lacks the methoxyethoxy group, which may result in different chemical properties and biological activities.
2-(2-Methoxyethoxy)quinoxaline:
7-Bromoquinoxaline: Lacks both the methoxyethoxy group and the additional substituents, resulting in different chemical and biological properties.
Uniqueness
7-Bromo-2-(2-methoxyethoxy)quinoxaline is unique due to the presence of both bromine and methoxyethoxy groups, which impart distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and the development of compounds with specific desired properties.
Propriétés
Formule moléculaire |
C11H11BrN2O2 |
|---|---|
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
7-bromo-2-(2-methoxyethoxy)quinoxaline |
InChI |
InChI=1S/C11H11BrN2O2/c1-15-4-5-16-11-7-13-9-3-2-8(12)6-10(9)14-11/h2-3,6-7H,4-5H2,1H3 |
Clé InChI |
GYJOGEOFYHKPQB-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CN=C2C=CC(=CC2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





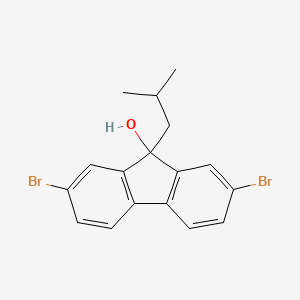
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
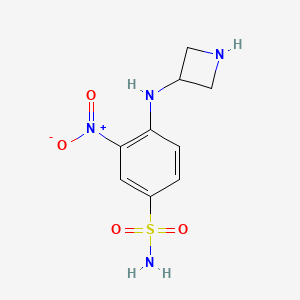

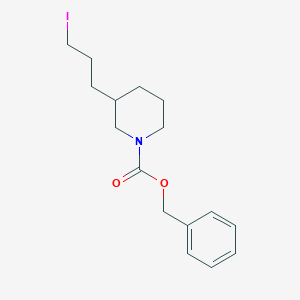
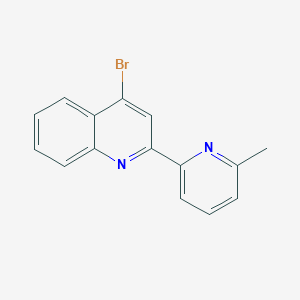
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
